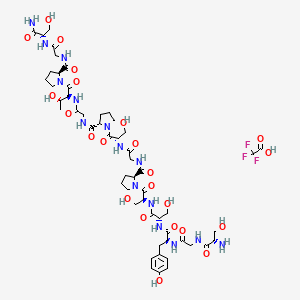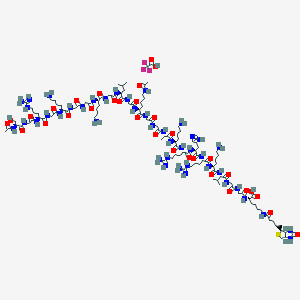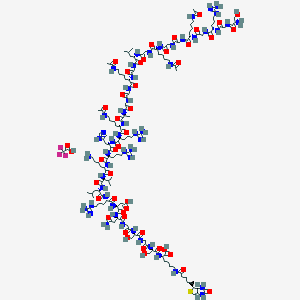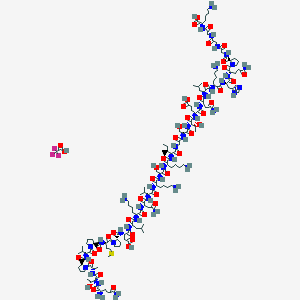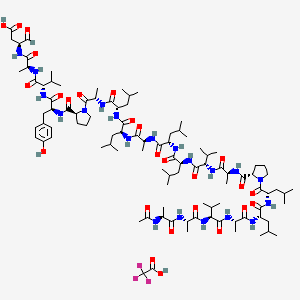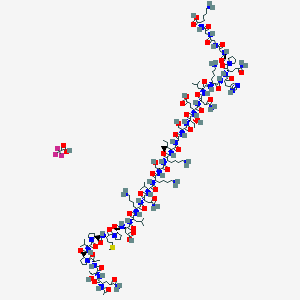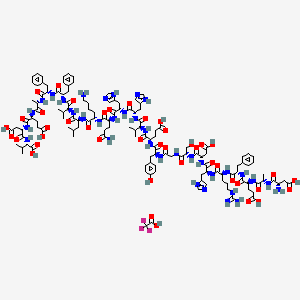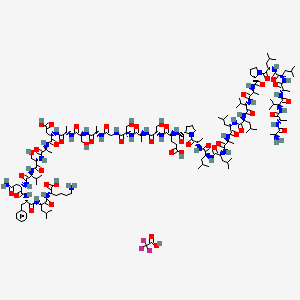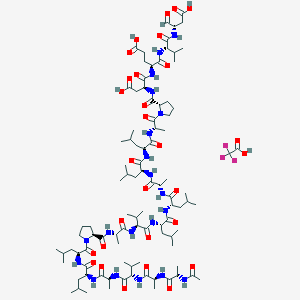
Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA” is a synthetic peptide. It is a potent reversible inhibitor of caspase-8, an enzyme involved in the apoptotic pathway. The compound is rendered cell-permeable by attaching a non-polar cell-penetrating peptide corresponding to the Kaposi fibroblast growth factor signal peptide sequence .
作用机制
Mode of Action
The inhibitor works by binding to Caspase-3 and inhibiting its activity . The C-terminal DEVD-CHO sequence of this peptide is a highly specific, potent, and reversible inhibitor of caspase-3 . This binding prevents Caspase-3 from carrying out its role in the apoptosis pathway, thereby inhibiting programmed cell death .
Biochemical Pathways
The inhibition of Caspase-3 affects the apoptosis pathway. Caspase-3 is a crucial executioner in this pathway, and its inhibition can prevent the downstream effects of apoptosis, including DNA fragmentation, chromatin condensation, and formation of apoptotic bodies .
生化分析
Biochemical Properties
Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate interacts with caspase-3, a cysteine-dependent protease that plays a crucial role in the execution phase of apoptosis . The C-terminal DEVD-CHO sequence of this compound is a highly specific, potent, and reversible inhibitor of caspase-3 .
Cellular Effects
Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate has been shown to strongly inhibit PARP cleavage in cultured human osteosarcoma cell extracts . This suggests that it can influence cell function by modulating cell signaling pathways and gene expression related to apoptosis .
Molecular Mechanism
The molecular mechanism of action of Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate involves binding to caspase-3 and inhibiting its activity . This inhibition prevents the downstream events of apoptosis, including PARP cleavage .
Temporal Effects in Laboratory Settings
The effects of Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate in laboratory settings are time-dependent
Dosage Effects in Animal Models
The effects of Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate in animal models are likely to be dose-dependent
Metabolic Pathways
Cell-permeable Caspase-3 Inhibitor I Trifluoroacetate is involved in the apoptosis pathway, where it interacts with caspase-3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学研究应用
This peptide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting caspase-8 and its effects on apoptosis.
Medicine: Potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.
相似化合物的比较
Similar Compounds
Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Ile-Glu-Thr-Asp-aldehyde: Another caspase-8 inhibitor with a similar structure but different amino acid sequence.
Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Ile-Glu-Thr-Asp-aldehyde: Similar peptide with slight variations in the amino acid sequence.
Uniqueness
The uniqueness of “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Asp-Glu-Val-Asp-al.TFA” lies in its specific sequence and its ability to inhibit caspase-8 effectively. The attachment of a non-polar cell-penetrating peptide enhances its cell permeability, making it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H158N20O27.C2HF3O2/c1-43(2)34-61(82(129)97-53(20)77(124)103-63(36-45(5)6)84(131)106-62(35-44(3)4)83(130)100-57(24)93(140)113-32-26-29-69(113)89(136)107-66(41-72(121)122)87(134)102-60(30-31-70(117)118)81(128)112-74(50(15)16)91(138)101-59(42-115)40-71(119)120)105-85(132)65(38-47(9)10)108-92(139)75(51(17)18)111-80(127)56(23)98-88(135)68-28-27-33-114(68)94(141)67(39-48(11)12)109-86(133)64(37-46(7)8)104-78(125)54(21)99-90(137)73(49(13)14)110-79(126)55(22)96-76(123)52(19)95-58(25)116;3-2(4,5)1(6)7/h42-57,59-69,73-75H,26-41H2,1-25H3,(H,95,116)(H,96,123)(H,97,129)(H,98,135)(H,99,137)(H,100,130)(H,101,138)(H,102,134)(H,103,124)(H,104,125)(H,105,132)(H,106,131)(H,107,136)(H,108,139)(H,109,133)(H,110,126)(H,111,127)(H,112,128)(H,117,118)(H,119,120)(H,121,122);(H,6,7)/t52-,53-,54-,55-,56-,57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-,75-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACDJMODMQION-UWOLOOPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H159F3N20O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2114.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
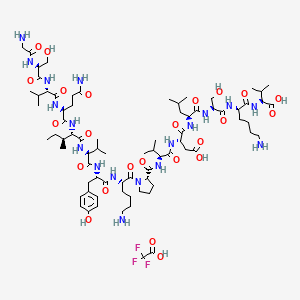
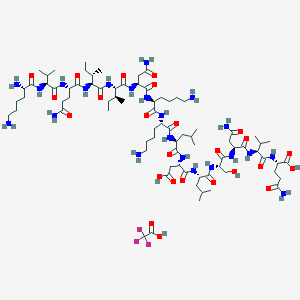
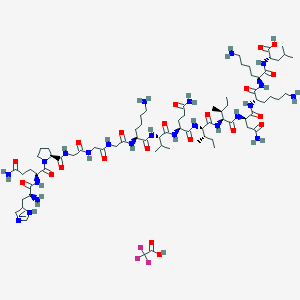

![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)
